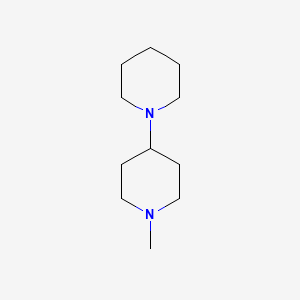

1'-methyl-1,4'-bipiperidine

Description

Significance of Piperidine (B6355638) and Bipiperidine Motifs in Organic Chemistry and Chemical Biology

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is one of the most ubiquitous structural units in pharmaceuticals and naturally occurring alkaloids. nih.govresearchgate.net Its prevalence is due to its conformational flexibility and its ability to serve as a key pharmacophore, influencing properties like solubility and bioavailability. pjps.pk Piperidine derivatives are integral to a vast array of medicines, including analgesics, antipsychotics, antihistamines, and antivirals. researchgate.netpjps.pk

Building upon this foundation, the bipiperidine motif, which links two of these crucial rings, offers an expanded three-dimensional structure that allows for more complex and specific interactions with biological targets. This makes bipiperidine derivatives highly valuable as building blocks in the design of novel therapeutic agents. ontosight.aiontosight.ai Researchers have explored bipiperidine compounds for their potential in treating a range of conditions, from neurological disorders and pain management to their use as antimicrobial and anticancer agents. ontosight.aismolecule.commdpi.com

Historical Context of Bipiperidine Synthesis and Derivatization Approaches

The synthesis of bipiperidine scaffolds is historically linked to the chemistry of its aromatic precursor, pyridine (B92270). Early methods for creating bipyridines, the aromatic counterparts to bipiperidines, often involved harsh conditions. For instance, 4,4'-bipyridine (B149096) was first obtained in 1868 by heating pyridine with sodium metal. wikipedia.org The synthesis of 2,2'-bipyridine (B1663995) was achieved through methods like the reaction of 2-bromopyridine (B144113) with copper or the high-temperature treatment of pyridine with ferric chloride. nih.govorgsyn.org

The conversion of these aromatic bipyridines to the saturated bipiperidine systems is typically achieved through catalytic hydrogenation. Modern synthetic chemistry has evolved to offer more sophisticated and controlled methods for creating substituted bipiperidines directly. These include multicomponent reactions, such as the Castagnoli-Cushman reaction, and various cyclization and cycloaddition strategies that allow for the precise construction of these complex molecules. nih.govyoutube.com These advanced methods provide chemists with the tools to generate a diverse library of bipiperidine derivatives for further study.

Structural Diversity and Isomerism within the Bipiperidine Class (e.g., 1,4'-bipiperidine vs. 2,2'-bipyridine)

A critical distinction in this chemical class is between the aromatic bipyridines and the saturated bipiperidines . Bipyridines are planar, aromatic compounds, while bipiperidines are non-planar, flexible, and saturated heterocyclic systems. wikipedia.orgresearchgate.net The reduction of a bipyridine yields a bipiperidine; for example, 2,2'-bipiperidine is a reduction product of 2,2'-bipyridine. researchgate.netresearchgate.net

Within the bipiperidine class itself, significant structural diversity arises from isomerism. This includes:

Positional Isomerism: This refers to the different points of connection between the two piperidine rings. For example, in 1,4'-bipiperidine , one ring is connected via its nitrogen atom (position 1) to the carbon at position 4 of the second ring. In contrast, a 4,4'-bipiperidine connects the two rings at their respective 4-positions. A 2,2'-bipiperidine would link the rings at their 2-positions. researchgate.net

Geometric Isomerism: The non-planar nature of the piperidine rings and the stereochemistry at the point of connection can lead to different spatial arrangements, such as cis- and trans-isomers. nih.gov

This structural and isomeric complexity is crucial, as different isomers can exhibit vastly different chemical properties and pharmacological effects.

Table 1: Comparison of Bipiperidine and Bipyridine Scaffolds

| Feature | Bipiperidine (e.g., 1,4'-Bipiperidine) | Bipyridine (e.g., 2,2'-Bipyridine) |

| Aromaticity | Non-aromatic, saturated rings | Aromatic rings |

| Geometry | Non-planar, flexible chair/boat conformations | Planar |

| Hybridization | sp³ hybridized carbons and nitrogen | sp² hybridized carbons and nitrogen |

| Synthesis | Often by hydrogenation of bipyridines or cyclization reactions | Coupling reactions of pyridine derivatives |

Overview of Advanced Academic Research Directions for Bipiperidine Compounds

The versatility of the bipiperidine scaffold has made it a focal point of advanced research across several fields. Current investigations are actively exploring its potential in:

Drug Discovery: A primary focus is the development of novel therapeutics. Substituted bipiperidines are being designed and synthesized as potent and selective inhibitors or modulators of various biological targets. This includes research into C-C chemokine receptor 3 (CCR3) antagonists for treating inflammatory conditions like asthma and rhinitis, and CCR5 antagonists as potential antiviral treatments for HIV. nih.govresearchgate.netevitachem.com

Neuroscience: The ability of these compounds to cross the blood-brain barrier makes them attractive candidates for central nervous system (CNS) disorders. Research is ongoing into their potential as analgesics, antipsychotics, and anti-inflammatory agents for neurological conditions. ontosight.ai

Oncology: Derivatives of bipiperidine are being evaluated for their anticancer properties. Studies have shown certain compounds to exhibit cytotoxic effects against cancer cell lines and to act as inhibitors of key enzymes in cancer progression, such as cyclin-dependent kinase 7 (CDK7). researchgate.netsmolecule.comgoogle.com

Materials Science and Catalysis: Beyond medicine, the unique structural and coordination properties of bipiperidine derivatives are being utilized. For example, they can serve as linkers in the development of coordination polymers and polyurethanes, and as ligands in catalysis. smolecule.comosti.gov

The compound at the heart of this article, 1'-methyl-1,4'-bipiperidine , serves as a fundamental building block within these research endeavors. Its specific structure, featuring a methyl group on one of the piperidine nitrogens, provides a starting point for the synthesis of more complex and functionally diverse molecules. nih.gov

Table 2: Properties of this compound and Related Derivatives

| Compound Name | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) |

| This compound | 1-methyl-4-piperidin-1-ylpiperidine | C₁₁H₂₂N₂ | 182.31 |

| 1-Methyl-4,4'-bipiperidine | 1-methyl-4-piperidin-4-ylpiperidine | C₁₁H₂₂N₂ | 182.31 |

| 1'-Methyl-[1,4'-bipiperidine]-4'-carbonitrile | 1'-Methyl-[1,4'-bipiperidine]-4'-carbonitrile | C₁₂H₂₁N₃ | 207.32 |

| This compound-4-carbohydrazide | 1-(1-methylpiperidin-4-yl)piperidine-4-carbohydrazide | C₁₂H₂₄N₄O | 240.35 |

This article is for informational purposes only and does not constitute medical advice. The compounds discussed are for research use.

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-4-piperidin-1-ylpiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2/c1-12-9-5-11(6-10-12)13-7-3-2-4-8-13/h11H,2-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPASDLXNNAPVRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)N2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 1 Methyl 1,4 Bipiperidine and Its Analogues

Established Synthetic Routes to the 1,4'-Bipiperidine Core Structure

The construction of the 1,4'-bipiperidine core can be achieved through several established synthetic strategies. These methods primarily involve the formation of the key carbon-nitrogen bond that links the two piperidine (B6355638) rings.

Reductive amination is a versatile and widely employed method for forming C-N bonds and is a key strategy for synthesizing the 1,4'-bipiperidine framework. researchgate.net This reaction typically involves the condensation of a piperidine derivative with a ketone or aldehyde to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com

A common approach involves the reaction of piperidin-4-one with a second piperidine molecule. The resulting iminium ion is then reduced to forge the 1,4'-bipiperidine linkage. Mild reducing agents are often preferred to selectively reduce the imine in the presence of the carbonyl starting material. masterorganicchemistry.com Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are popular reagents for this transformation due to their selectivity for imines over ketones and aldehydes. researchgate.netmasterorganicchemistry.com The reaction is generally carried out in solvents like ethanol (B145695) or dichloromethane (B109758) at room temperature. This method is highly valued in the pharmaceutical industry for its operational simplicity and the wide availability of starting materials. researchgate.net

Key Features of Reductive Amination:

Mechanism: Involves two key steps: imine/iminium ion formation followed by reduction.

Reagents: A piperidone derivative, a piperidine amine, and a selective reducing agent.

Conditions: Typically mild, often performed at room temperature as a one-pot reaction.

| Reactants | Reducing Agent | Solvent | Conditions | Product | Reference |

| Piperidine derivatives (aldehydes/ketones) and amines | Sodium triacetoxyborohydride | Ethanol | Room Temperature | Bipiperidine scaffold | |

| Aldehyde/Ketone and Amine | Sodium cyanoborohydride | Varies | Varies | Substituted Amine | masterorganicchemistry.com |

| Aromatic Aldehydes and Piperazine (B1678402) | Sodium triacetoxyborohydride | Varies | Concentrated Solar Radiation | 1,4-disubstituted piperazines | researchgate.net |

Nucleophilic substitution provides another direct route to the 1,4'-bipiperidine core. In this approach, one piperidine ring acts as a nucleophile, attacking an electrophilic center on a second piperidine ring that contains a suitable leaving group. evitachem.comvulcanchem.com

A typical example involves the reaction of piperidine with a 4-halopiperidine derivative, such as 4-fluoropiperidine (B2509456) or 4-chloropiperidine. evitachem.com The nitrogen atom of piperidine displaces the halide to form the C-N bond of the bipiperidine system. These reactions are often carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct and may require heating to proceed at a reasonable rate. The choice of solvent and base can be critical for optimizing the reaction yield and minimizing side reactions. In some cases, palladium-catalyzed reactions are used to facilitate the coupling of piperidine derivatives. evitachem.com

Key Features of Nucleophilic Substitution:

Mechanism: SN2 or SNAr reaction at the 4-position of a piperidine ring.

Reagents: A piperidine and a 4-substituted piperidine with a good leaving group (e.g., Cl, F, OTs).

Conditions: Often requires a base and may involve elevated temperatures or metal catalysis. vulcanchem.com

| Nucleophile | Electrophile | Catalyst/Base | Product Class | Reference |

| Piperidine | 4-Fluoropiperidine | Suitable catalyst | 4-Fluoro-1,4'-bipiperidine | evitachem.com |

| Piperidine derivatives | Halogenated pyridines | Base | Pyridinyl-piperidine analogues | vulcanchem.com |

| 1,4'-Bipiperidine | Benzoyl chloride | Pyridine (B92270) | 1'-Benzoyl-4-methoxy-1,4'-bipiperidine |

Condensation reactions, where two molecules combine with the elimination of a small molecule like water, are also utilized in the synthesis of bipiperidine structures. One notable example is the three-component Castagnoli-Cushman reaction (3C-CCR). This reaction can be used to prepare complex derivatives, such as 1-oxo-3,4-dihydroisoquinoline-4-carboxamides of 1,4'-bipiperidine, by reacting homophthalic anhydrides, carbonyl compounds, and ammonium (B1175870) acetate, followed by amidation with 1,4'-bipiperidine. researchgate.netnih.gov

Another synthetic route involves the condensation of 1,4'-bipiperidine with carboxylic acids or their derivatives. evitachem.com For instance, the synthesis of [1,4'-Bipiperidine]-4-carboxylic acid can be achieved through the reaction of 1,4-bipiperidine with carbonic acid derivatives, typically under reflux conditions in an alcohol solvent. evitachem.com The synthesis of the anticancer drug Irinotecan also involves a condensation step where 7-ethyl-10-hydroxy camptothecin (B557342) is condensed with 1-chlorocarbonyl-4-piperidinopiperidine. google.com

Key Features of Condensation Reactions:

Mechanism: Formation of a new bond with the elimination of a small molecule (e.g., H₂O).

Reagents: Can involve multi-component reactions or direct condensation of two fragments.

Applications: Useful for creating complex, functionalized bipiperidine derivatives.

Targeted Synthesis of 1'-Methyl-1,4'-bipiperidine

The synthesis of this compound involves the initial construction of the 1,4'-bipiperidine core, as described above, followed by the specific introduction of a methyl group onto the nitrogen atom of one of the piperidine rings.

The methylation of the secondary amine in the 1,4'-bipiperidine structure is a standard chemical transformation. Several methods can be employed to achieve this N-methylation:

Reductive Amination with Formaldehyde (B43269) (Eschweiler-Clarke Reaction): This is a classic and highly effective method for methylating secondary amines. The reaction involves treating 1,4'-bipiperidine with an excess of formaldehyde and a reducing agent, typically formic acid. The formaldehyde and amine form an intermediate methyleneiminium ion, which is then reduced by the formic acid to yield the N-methylated product.

Direct Alkylation: 1,4'-bipiperidine can be directly alkylated using a methylating agent such as methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄). This reaction is typically performed in the presence of a non-nucleophilic base, like potassium carbonate or triethylamine, to scavenge the acidic byproduct (e.g., HI). Care must be taken to control the reaction conditions to avoid over-alkylation, which would result in the formation of a quaternary ammonium salt.

A related transformation is the synthesis of 1-methyl-4-piperidone, a precursor for some piperidine derivatives, which can be synthesized from diethyl 1,3-acetonedicarboxylate, formaldehyde, and methylamine, followed by hydrolysis and decarboxylation. chemicalbook.com

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product while minimizing costs and environmental impact. For the synthesis of this compound and its analogues, several factors can be fine-tuned.

In nucleophilic substitution reactions, enhancing reactivity can sometimes be achieved by using catalytic amounts of additives like dimethylaminopyridine (DMAP) and an excess of a base such as triethylamine, which has been shown to improve yields significantly. For reactions that are sluggish, adjusting the temperature is a common strategy. For example, to improve the yield in the synthesis of certain bipiperidine intermediates, reaction temperatures were carefully controlled to remain below 75 °C. nih.gov

| Reaction Type | Parameter Optimized | Conditions/Reagents | Effect | Reference |

| Nucleophilic Acyl Substitution | Reactivity and Yield | Catalytic DMAP, excess Et₃N | 87% yield achieved | |

| Bipiperidine intermediate synthesis | Yield | Excess of hydrochloride salt reactant, T < 75 °C | Improved yield | nih.gov |

| N-Debenzylation | Yield | Various catalytic hydrogenation conditions | Near quantitative yields | researchgate.net |

| Strecker-type condensation | Yield | Use of conc. H₂SO₄ for selective hydrolysis | ~90% yield of anilino-nitrile | researchgate.net |

Stereoselective Synthesis and Chiral Resolution Techniques for Bipiperidine Derivatives

The creation of specific stereoisomers of bipiperidine derivatives is crucial for their application in various scientific fields. This section explores the methods used to achieve high stereochemical purity.

Asymmetric Synthesis of Chiral Bipiperidine Scaffolds

The asymmetric synthesis of chiral bipiperidine scaffolds is a significant area of research, aimed at producing enantiomerically pure compounds. Various strategies have been developed to introduce chirality and control the stereochemical outcome of the synthesis.

One notable approach involves the use of chiral auxiliaries or catalysts in reactions that form the bipiperidine core. For instance, C2-symmetric 2,2'-bipyridines can be synthesized through the nickel-mediated homocoupling of halopyridines that already contain the desired chirality. diva-portal.org This method often utilizes starting materials from the chiral pool, such as (–)-menthone and (+)-camphor, to introduce stereocenters. diva-portal.org The resulting chiral bipiperidines can then be reduced to their corresponding bipiperidine structures.

Another strategy employs asymmetric catalysis. Chiral ligands, often containing pyridine or bipyridine motifs themselves, are used in conjunction with metal catalysts to induce enantioselectivity in key bond-forming reactions. mdpi.comrsc.org For example, the development of rigid chiral bipyridine-2NO tetradentate ligands has shown promise in nickel(II)-catalyzed asymmetric reactions, achieving high enantioselectivities. rsc.org DNA has also been explored as a chiral scaffold in DNA-based hybrid catalysts for asymmetric synthesis, demonstrating high enantioselectivity in various reactions. mdpi.com

Furthermore, stereocontrolled nucleophilic additions to chiral pyridinium (B92312) salts have been utilized to synthesize 2,6-disubstituted 3-piperidinols with defined stereochemistry, which can be precursors to more complex piperidine-containing structures. researchgate.net The stereochemical outcome of such multi-step syntheses is carefully controlled at each stage to ensure the desired final stereoisomer. nih.gov

Table 1: Approaches to Asymmetric Synthesis of Chiral Bipiperidine Scaffolds

| Synthetic Strategy | Description | Key Features |

|---|---|---|

| Chiral Pool Synthesis | Utilizes readily available enantiopure starting materials (e.g., from natural sources like menthone or camphor) to introduce chirality. diva-portal.org | Chirality is incorporated from the beginning of the synthetic sequence. |

| Asymmetric Catalysis | Employs a chiral catalyst to control the stereochemical outcome of a reaction, often involving metal complexes with chiral ligands. diva-portal.orgrsc.org | A small amount of a chiral catalyst can generate a large quantity of enantiomerically enriched product. |

| Chiral Auxiliaries | A chiral auxiliary is temporarily incorporated into the substrate to direct the stereoselective formation of new stereocenters. | The auxiliary is typically removed after the desired stereochemistry is established. |

| Substrate Control | The existing stereocenters in a substrate direct the stereochemical course of subsequent reactions. researchgate.netnih.gov | Relies on the inherent stereochemistry of the starting material to influence the formation of new chiral centers. |

Chiral Resolution Strategies (e.g., Diastereomeric Salt Formation, Chiral Chromatography)

For racemic mixtures of bipiperidine derivatives, chiral resolution is a common method to separate the enantiomers.

Diastereomeric Salt Formation: This classical resolution technique involves reacting a racemic mixture of a basic bipiperidine with a chiral acid to form diastereomeric salts. google.com These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization. nih.gov Commonly used resolving agents for piperidine derivatives include di-benzoyl-L-tartaric acid, di-benzoyl-D-tartaric acid, (S)-mandelic acid, and (R)-mandelic acid. google.com After separation, the desired enantiomer of the bipiperidine can be recovered by neutralizing the salt.

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for the analytical and preparative separation of enantiomers. nih.govacs.org Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), have proven effective in resolving racemic 1,3-dimethyl-4-phenylpiperidines and other chiral compounds. nih.govacs.org The separation mechanism relies on the differential interactions (e.g., hydrogen bonding, dipole-dipole interactions, π-π interactions) between the enantiomers and the chiral selector of the stationary phase. acs.org

Control of Stereochemistry in Multistep Bipiperidine Synthesis

Achieving the desired stereochemistry in a multistep synthesis of a complex molecule like a substituted bipiperidine requires careful planning and execution at each synthetic step. nih.gov The stereochemical outcome of one reaction often dictates the stereochemistry of subsequent transformations.

For instance, the synthesis of polysubstituted piperidines can be achieved with high diastereoselectivity through multicomponent reactions. researchgate.net Amine-directed intramolecular hydroboration is another technique where the nitrogen atom of the piperidine ring directs the hydroboration reaction, leading to good regiocontrol and stereocontrol. nih.gov The stereochemistry of the substituents on the piperidine ring can influence the transition state of the reaction, thereby controlling the stereochemical outcome. nih.gov The choice of protecting groups and reaction conditions also plays a critical role in maintaining or influencing the stereochemistry throughout the synthetic sequence.

Derivatization Strategies for this compound

The functionalization of the this compound scaffold is key to modifying its properties and developing new analogues.

Functionalization at Various Positions of the Bipiperidine Rings

The bipiperidine core offers several positions for functionalization. The nitrogen atoms and the carbon atoms of both piperidine rings can be targeted for chemical modification. The electron-deficient nature of the pyridine ring, a precursor to piperidine, makes it challenging for electrophilic substitution, but transition-metal-catalyzed C-H functionalization has emerged as a powerful tool. beilstein-journals.org This allows for the introduction of various substituents at specific positions.

For bipyridine systems, which can be considered precursors to bipiperidines through reduction, regioselective functionalization is well-established. beilstein-journals.orgresearchgate.net For example, mono N-oxidation followed by cyanation can lead to functionalization at the 6-position. researchgate.net Palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, are also employed to introduce new groups onto the heterocyclic rings. beilstein-journals.org These methods can be adapted for the synthesis of functionalized bipiperidines.

Introduction of Amide, Ester, and Alkyl Substituents

The introduction of amide, ester, and alkyl groups onto the bipiperidine framework allows for the fine-tuning of its chemical and physical properties.

Amide Substituents: Amides can be introduced by reacting a bipiperidine containing a carboxylic acid or an amine functionality. hmdb.caresearchgate.net For example, 1,4'-bipiperidine can be condensed with various acid chlorides to form N-substituted amides. researchgate.net Amides are generally stable functional groups and can participate in hydrogen bonding. wikipedia.orglibretexts.org The IUPAC nomenclature for amides involves adding the term "amide" to the stem of the parent acid's name, with substituents on the nitrogen indicated first. wikipedia.org

Ester Substituents: Esters are typically formed by the reaction of a carboxylic acid with an alcohol. libretexts.orgumass.edu A bipiperidine derivative containing a carboxylic acid group, such as 1'-methyl-[1,4'-bipiperidine]-4-carboxylic acid, can be esterified. bldpharm.com Conversely, a bipiperidine with a hydroxyl group could be reacted with a carboxylic acid. The nomenclature of esters names the alkyl chain from the alcohol as a substituent, followed by the parent name of the carboxylic acid part with the ending "-oate". libretexts.org

Alkyl Substituents: Alkyl groups can be introduced at various positions. N-alkylation is a common reaction for amines. For instance, a secondary amine on the bipiperidine can be reacted with an alkyl halide. researchgate.net C-alkylation of the piperidine rings can be more challenging but can be achieved through methods like regioselective alkylation of the precursor pyridine rings using organolithium reagents. acs.org The introduction of alkyl chains can significantly influence the molecule's properties, such as its self-assembly behavior. nih.gov

Table 2: Examples of Derivatization Reactions

| Functional Group | Reagents and Conditions | Resulting Structure |

|---|---|---|

| Amide | 1,4'-Bipiperidine + Acid Chloride researchgate.net | N-acylated 1,4'-bipiperidine |

| Ester | 1'-Methyl-[1,4'-bipiperidine]-4-carboxylic acid + Alcohol + Acid Catalyst libretexts.orgbldpharm.com | Ester of 1'-methyl-[1,4'-bipiperidine]-4-carboxylic acid |

| Alkyl (N-alkylation) | 1,4'-Bipiperidine + Alkyl Halide researchgate.net | N-alkylated 1,4'-bipiperidine |

| Alkyl (C-alkylation) | Pyridine precursor + Organolithium reagent, followed by reduction acs.org | C-alkylated bipiperidine |

Palladium-Catalyzed Cross-Coupling Reactions in Bipiperidine Functionalization

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds with high efficiency and selectivity. researchgate.netnih.gov These methods have been extensively applied in the functionalization of heterocyclic scaffolds, including the bipiperidine framework, which is a key structural motif in many biologically active compounds. The strategic modification of bipiperidine analogues through these reactions allows for the systematic exploration of structure-activity relationships and the development of new chemical entities.

A significant focus in the functionalization of bipiperidine precursors, such as 4-aminopiperidine (B84694), has been on N-arylation reactions, most notably the Buchwald-Hartwig amination. acs.org This reaction facilitates the coupling of an amine with an aryl halide or triflate, catalyzed by a palladium complex. The choice of ligand coordinated to the palladium center is crucial for the reaction's success, influencing catalyst stability, activity, and selectivity. nih.gov

Research into the palladium-mediated N-arylation of heterocyclic diamines, such as 4-aminopiperidine, has provided insights into the chemoselectivity of these transformations. acs.orgresearchgate.netnih.gov Studies have shown that the selectivity for arylation at the primary versus the secondary amine can be tuned by the choice of phosphine (B1218219) ligand. researchgate.netnih.gov For instance, in the coupling of bromobenzene (B47551) with 4-aminopiperidine, ligands like BINAP favored arylation at the primary amine, while Josiphos-type ligands resulted in preferential arylation at the secondary piperidine nitrogen. nih.gov This tunability is critical for directing the synthesis towards the desired isomer. A cooperative effect involving both nitrogen atoms of the diamine has been suggested to influence the reaction's outcome. researchgate.netnih.gov

The synthesis of complex pharmaceutical candidates often relies on the sequential N-arylation of piperidine-containing building blocks. For example, in the synthesis of a δ-opioid agonist, sequential palladium-catalyzed N-arylation reactions of 4-aminopiperidine were employed to construct the target alkyldiarylamine analogues. acs.org

Beyond N-arylation, palladium-catalyzed aminocarbonylation has also been utilized to functionalize bipiperidine structures. A convergent synthesis of a 1,4-benzodiazepine (B1214927) derivative involved the palladium-catalyzed aminocarbonylation of a 7-iodo-1,4-benzodiazepine with N-Cbz-4,4'-bipiperidine hydrochloride. acs.org This reaction efficiently introduced the entire bipiperidinylcarbonyl moiety in a single step.

The table below summarizes representative examples of palladium-catalyzed cross-coupling reactions used for the functionalization of piperidine and bipiperidine precursors.

Table 1: Examples of Palladium-Catalyzed Functionalization of Piperidine Analogues This table is interactive. Users can sort and filter the data.

| Substrate | Coupling Partner | Pd-Catalyst / Ligand | Reaction Type | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 4-Aminopiperidine | Bromobenzene | Pd₂(dba)₃ / L2 (a biphenyl-based phosphine) | Buchwald-Hartwig N-Arylation | N-Phenyl-4-aminopiperidine (Primary Amine Arylation) | 85 (82:18 ratio of primary:secondary arylation) | researchgate.net, nih.gov |

| 4-Aminopiperidine | Bromobenzene | Pd₂(dba)₃ / L10 (a Josiphos-type ligand) | Buchwald-Hartwig N-Arylation | 1-Phenyl-4-aminopiperidine (Secondary Amine Arylation) | 85 (17:83 ratio of primary:secondary arylation) | researchgate.net, nih.gov |

| 4-Aminopiperidine (as intermediate 19) | Aryl Bromide 1 | Pd₂(dba)₃ / DavePhos | Buchwald-Hartwig N-Arylation | Di-arylated piperidine | Not specified | acs.org |

| 4-Aminopiperidine (as intermediate 19) | Aryl Bromide 2 | Pd₂(dba)₃ / RuPhos | Buchwald-Hartwig N-Arylation | Di-arylated piperidine | Not specified | acs.org |

| 7-Iodo-1,4-benzodiazepine | N-Cbz-4,4'-bipiperidine HCl | Not specified | Aminocarbonylation | (2S)-7-(4,4'-Bipiperidinylcarbonyl)-...-benzodiazepine | Efficient | acs.org |

Green Chemistry Principles in Bipiperidine Synthesis

The principles of green chemistry are increasingly being integrated into synthetic methodologies to minimize environmental impact and enhance sustainability. nih.gov In the context of bipiperidine synthesis, this involves the use of environmentally benign solvents, the development of catalyst-free reactions, and the application of energy-efficient techniques.

A significant advancement in green synthesis is the replacement of conventional volatile organic compounds (VOCs) with bio-based solvents. unimi.it Dihydrolevoglucosenone, known as Cyrene™, is a prime example of a green, bio-renewable solvent derived from cellulose. unimi.itresearchgate.netresearchgate.net It has been successfully employed as a reaction medium for the synthesis of bipyridine analogues. researchgate.netresearchgate.net One notable strategy involves a catalyst- and additive-free multicomponent reaction between chromone-3-carboxaldehydes, various amines, and pyridinylacetonitriles in Cyrene™. researchgate.net This protocol, often assisted by microwave irradiation, produces polyfunctionalized bipyridines in good to excellent yields, with water as the only byproduct. researchgate.netresearchgate.net The use of amines as both a substrate and a mild-base promoter further enhances the atom economy of the process. researchgate.net

Other green approaches focus on improving the catalytic process itself. Dehydrogenative coupling reactions, which form C-C bonds through C-H bond activation, are considered economical and environmentally friendly as they avoid the need for pre-halogenated starting materials. mdpi.com Similarly, electrochemical methods are emerging as a promising green alternative, as they can circumvent the use of toxic and costly chemical oxidants or reductants. mdpi.com For instance, the nickel-catalyzed electroreductive homocoupling of bromopyridines has been shown to be an efficient method for synthesizing bipyridines. mdpi.com

Photocatalysis using visible light also represents a green strategy. A method for the reductive coupling of aryl bromides using a Pd/graphite phase carbon nitride photocatalyst has been reported, offering a pollutant-free route to bipyridine skeletons under mild conditions. mdpi.com

These examples highlight a clear trend towards developing more sustainable synthetic routes for bipiperidine and its analogues, aligning with the core tenets of green chemistry by reducing waste, utilizing renewable resources, and improving energy efficiency.

Advanced Spectroscopic and Structural Elucidation Studies of 1 Methyl 1,4 Bipiperidine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Stereochemical Analysis

NMR spectroscopy is the foremost technique for elucidating the solution-state structure and dynamics of molecules like 1'-methyl-1,4'-bipiperidine. It allows for the mapping of the covalent framework and the characterization of conformational equilibria.

¹H and ¹³C NMR Signal Assignment and Interpretation

A complete assignment of all proton (¹H) and carbon (¹³C) signals is the first step in NMR analysis. For this compound, one would expect distinct sets of signals for the N-methylated piperidine (B6355638) ring and the secondary piperidine ring.

¹H NMR: The spectrum would show complex multiplets for the methylene (B1212753) protons on both rings. The N-methyl group would appear as a singlet, likely in the 2.2-2.5 ppm range. Protons adjacent to the nitrogen atoms (positions 2, 6 and 2', 6') would be shifted downfield compared to other ring protons. The methine proton at the C4-C4' junction would also have a characteristic chemical shift.

¹³C NMR: The carbon spectrum would display signals for the N-methyl carbon (typically 45-50 ppm), the methylene carbons of the rings, and the two methine carbons at the point of linkage (C4 and C4'). The carbons alpha to the nitrogen atoms would be the most downfield among the sp³ ring carbons.

Without experimental data, a precise data table cannot be generated. A hypothetical table would look like this:

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for this compound This table is for illustrative purposes only and is not based on experimental data.

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| N-CH₃ | ~2.3 (s, 3H) | ~46.0 |

| H-2', H-6' (eq, ax) | ~2.8 (m), ~2.0 (m) | ~57.0 |

| H-3', H-5' (eq, ax) | ~1.7 (m), ~1.5 (m) | ~30.0 |

| H-4' | ~2.5 (m, 1H) | ~62.0 |

| H-2, H-6 (eq, ax) | ~3.1 (m), ~2.6 (m) | ~50.0 |

| H-3, H-5 (eq, ax) | ~1.8 (m), ~1.4 (m) | ~32.0 |

| H-4 | ~2.5 (m, 1H) | ~62.0 |

| N-H | ~1.5 (br s, 1H) | N/A |

2D NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Spatial Relationships

Two-dimensional NMR experiments would be essential to unambiguously assign the signals and understand the molecule's structure.

COSY (Correlation Spectroscopy): Would reveal proton-proton coupling networks within each piperidine ring, confirming the connectivity of adjacent CH₂ and CH groups.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Single Quantum Coherence): Would correlate each carbon atom to its directly attached proton(s), allowing for confident assignment of the ¹³C spectrum based on the ¹H assignments.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons over two to three bonds. This would be crucial for confirming the connection between the N-methyl group and the C2'/C6' carbons, and for linking the two rings via correlations from the H4' proton to carbons in the other ring (C3, C5).

NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information about through-space proximity of protons. This is key for stereochemical analysis, such as determining the relative orientation of axial and equatorial protons and the preferred orientation of the two rings relative to each other.

Variable Temperature NMR for Conformational Dynamics

Piperidine rings are not static; they undergo rapid chair-to-chair ring inversion at room temperature. The N-methylated ring also undergoes nitrogen inversion. Variable temperature (VT) NMR studies would be used to study these dynamic processes. By lowering the temperature, it might be possible to "freeze out" these conformations on the NMR timescale, leading to signal broadening and eventual splitting into separate signals for each conformer. From this data, the energy barriers (ΔG‡) for ring inversion and nitrogen inversion could be calculated, providing quantitative insight into the molecule's flexibility.

X-ray Crystallography for Solid-State Structure and Polymorphism of Bipiperidine Derivatives

While solution-state dynamics are important, X-ray crystallography provides a precise, static picture of the molecule's conformation in the solid state.

Single-Crystal X-ray Diffraction Analysis of this compound Structures

To date, no crystal structure for this compound has been deposited in crystallographic databases. A successful analysis would require growing a suitable single crystal and analyzing it by X-ray diffraction. The resulting data would provide precise bond lengths, bond angles, and torsion angles. A crystallographic data table would typically include:

Table 2: Hypothetical Crystallographic Data for this compound This table is for illustrative purposes only and is not based on experimental data.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₁H₂₂N₂ |

| Formula Weight | 182.31 |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a, b, c (Å) | - |

| α, β, γ (°) | - |

| Volume (ų) | - |

| Z | - |

| R-factor (%) | - |

Conformational Analysis in the Crystalline State

The crystal structure would unequivocally show the conformation of each piperidine ring. It is expected that both rings would adopt a stable chair conformation. The analysis would focus on:

The orientation of the N-methyl group (axial vs. equatorial).

The nature of the linkage between the two rings (e.g., equatorial-equatorial, equatorial-axial).

The dihedral angle around the C4-C4' bond, which defines the relative twist of the two rings.

Intermolecular interactions, such as hydrogen bonding involving the N-H of the secondary piperidine, which could influence the observed conformation and crystal packing.

The study of polymorphism would involve crystallizing the compound under various conditions to see if different crystal forms (polymorphs) with different molecular conformations or packing arrangements could be isolated.

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding)

The intermolecular forces present in this compound are crucial in determining its physical properties. The primary forces at play are dipole-dipole interactions and London dispersion forces. Due to the presence of two tertiary amine nitrogen atoms, the molecule possesses lone pairs of electrons, making it a hydrogen bond acceptor.

Hydrogen Bonding: While this compound lacks a hydrogen atom bonded to a highly electronegative atom (like N, O, or F), it can act as a hydrogen bond acceptor. libretexts.orgyoutube.com The lone pairs on the two nitrogen atoms can form hydrogen bonds with proton-donating molecules, such as protic solvents (e.g., water, ethanol). This interaction involves the electrostatic attraction between the partially positive hydrogen of the donor molecule and the lone pair of electrons on the nitrogen atoms of the bipiperidine. youtube.com

London Dispersion Forces: As with all molecules, London dispersion forces are present. These temporary attractive forces arise from the transient formation of induced dipoles in the electron clouds of the molecules. The strength of these forces generally increases with the size and surface area of the molecule. libretexts.orgyoutube.com

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting and Interaction Studies

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for obtaining a unique "fingerprint" of a molecule by probing its vibrational modes. biointerfaceresearch.commdpi.com These methods provide detailed information about the functional groups present, the molecular structure, and the local environment of the molecule. mdpi.commdpi.com

Assignment of Characteristic Vibrational Modes of the Bipiperidine Moiety

The vibrational spectrum of this compound is characterized by a combination of modes originating from the two interconnected piperidine rings and the N-methyl group. The assignment of these modes is based on established frequency ranges for similar aliphatic heterocyclic systems. mdpi.comresearchgate.net Key vibrational modes include C-H stretching, various CH₂ bending vibrations (scissoring, wagging, twisting, and rocking), C-N and C-C bond stretching, and complex ring deformation modes that are characteristic of the piperidine skeleton. mdpi.comyoutube.com

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |

|---|---|---|

| C-H Stretching (CH₂, CH₃) | 2850 - 3000 | Symmetric and asymmetric stretching of C-H bonds in methylene and methyl groups. |

| CH₂ Scissoring | 1440 - 1470 | In-plane bending vibration of methylene groups within the piperidine rings. |

| CH₂ Wagging and Twisting | 1250 - 1350 | Out-of-plane bending vibrations of the methylene groups. |

| C-N Stretching | 1020 - 1250 | Stretching of the carbon-nitrogen bonds within the tertiary amine structure. |

| C-C Stretching | 800 - 1200 | Stretching vibrations of the carbon-carbon single bonds forming the ring skeletons. |

| Ring Deformation/Breathing | Below 800 | Complex, low-energy vibrations involving the collective movement of the entire ring structure. |

Probing Molecular Conformation and Hydrogen Bonding via Vibrational Modes

Vibrational spectroscopy is highly sensitive to the conformational state of the piperidine rings and the presence of intermolecular interactions like hydrogen bonding.

Molecular Conformation: Piperidine rings typically adopt a stable chair conformation. semanticscholar.orgrsc.org However, other conformers, such as twist-boat forms, can exist. rsc.org Each conformer has a distinct set of vibrational frequencies. Therefore, changes in the FT-IR and Raman spectra, such as shifts in peak positions or the appearance of new bands, can be used to identify different conformational isomers and study their dynamics. rsc.orgrsc.org The low-frequency region (below 800 cm⁻¹) is particularly sensitive to these skeletal deformations.

Hydrogen Bonding: The formation of a hydrogen bond between the nitrogen atoms of this compound and a hydrogen-bond donor solvent leads to discernible spectral changes. dtu.dk For instance, the C-N stretching vibrations may shift to a lower frequency (red-shift) upon hydrogen bond formation. If observing the spectrum of the donor molecule, its X-H stretching band (e.g., O-H) will typically broaden and shift significantly to a lower wavenumber, providing clear evidence of the interaction.

Surface-Enhanced Raman Spectroscopy (SERS) Applications for Bipiperidine Sensing

Surface-Enhanced Raman Spectroscopy (SERS) is an advanced analytical technique that can dramatically amplify the Raman signal of molecules adsorbed onto nanostructured metal surfaces, typically gold or silver. researchgate.netmdpi.com This enhancement allows for the detection of analytes at extremely low concentrations, often down to the single-molecule level. nih.gov

For this compound, SERS offers a promising application for ultrasensitive sensing and identification. bidmc.org The nitrogen atoms of the bipiperidine moiety can facilitate strong adsorption onto the metal nanoparticle surface. This proximity to the surface plasmons of the metal results in a massive enhancement of the molecule's Raman scattering cross-section. The resulting SERS spectrum provides a high-resolution molecular fingerprint, enabling specific detection and differentiation from other structurally similar compounds, as has been demonstrated for bipyridine isomers. mdpi.comnih.gov

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of organic compounds. springernature.com Its ability to measure mass-to-charge ratios (m/z) with very high accuracy (typically to within a few parts per million) allows for the unambiguous determination of a molecule's elemental composition and, consequently, its molecular formula. researchgate.net

For this compound, with a molecular formula of C₁₁H₂₂N₂, HRMS can precisely confirm its elemental composition. The theoretical monoisotopic mass can be calculated and compared against the experimentally measured value to validate the molecular formula.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₂₂N₂ |

| Theoretical Monoisotopic Mass ([M]) | 182.17830 Da |

| Theoretical Mass of Protonated Ion ([M+H]⁺) | 183.18557 Da |

Tandem mass spectrometry (MS/MS), performed on HRMS instruments, involves the isolation of a specific ion (e.g., the protonated molecular ion [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting fragment ions provides detailed information about the molecule's structure and connectivity. scielo.brrsc.orgresearchgate.net

Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) Techniques

ESI and MALDI are soft ionization techniques that allow for the analysis of molecules with minimal fragmentation in the ion source.

Electrospray Ionization (ESI): ESI is particularly well-suited for polar molecules like this compound. scielo.br In positive ion mode, the basic nitrogen atoms are readily protonated to form the singly charged ion [M+H]⁺. The fragmentation of this precursor ion in an MS/MS experiment would be expected to proceed via cleavage of the bonds within the piperidine rings and the central C-N bond linking them. Common fragmentation pathways for piperidine-containing structures include ring-opening reactions and the loss of small neutral molecules. scielo.bruab.edu

| Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Description of Fragmentation |

|---|---|---|

| 98.10 | C₅H₁₁N (N-methylpiperidine) | Cleavage of the C-N bond between the two piperidine rings, with charge retention on the N-methylpiperidine fragment. |

| 86.09 | C₅H₁₁N (Piperidine) | Cleavage of the C-N bond between the rings, with charge retention on the unsubstituted piperidine fragment. |

| 112.11 | C₄H₉N | Ring-opening fragmentation of the N-methylpiperidine moiety. |

| 70.06 | C₇H₁₅N | Fragmentation involving the loss of a significant portion of the N-methylated ring. |

Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is another soft ionization method, often used for larger biomolecules but also applicable to smaller organic compounds. mdpi.comresearchgate.net The analyte is co-crystallized with a UV-absorbing matrix. mdpi.comnih.gov A laser pulse desorbs and ionizes both the matrix and the analyte, typically forming singly charged ions like [M+H]⁺ or [M+Na]⁺. mdpi.com Subsequent MS/MS analysis would yield fragmentation patterns similar to those observed with ESI, providing complementary structural data. nih.gov

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation of Metabolites or Impurities

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of organic molecules by analyzing the fragmentation pattern of a selected precursor ion. In the context of pharmaceutical development and chemical analysis, MS/MS is indispensable for identifying and characterizing metabolites and process-related impurities. A sample is first ionized, and the ion of interest (the precursor ion), such as the protonated molecule of this compound, [M+H]⁺, is isolated. This precursor ion is then subjected to collision-induced dissociation (CID), causing it to break apart into smaller, charged product ions. The resulting mass spectrum of these product ions provides a structural fingerprint of the molecule.

For this compound (C₁₁H₂₂N₂, molecular weight: 182.31 g/mol ), the fragmentation pattern is predicted to be dominated by cleavages at the C-C bonds adjacent to the nitrogen atoms, a process known as alpha-cleavage, which is a characteristic fragmentation pathway for aliphatic amines. libretexts.orgmiamioh.edu The structure of this compound features two piperidine rings linked by a C-N bond, with a methyl group on the nitrogen of one ring. The most likely fragmentation pathways would involve the cleavage of the bonds within the piperidine rings and the bond connecting the two rings.

The primary fragmentation routes for the protonated molecule ([M+H]⁺, m/z 183.2) would likely involve the following cleavages:

Cleavage of the C4-N1' bond: This would lead to the formation of a stable N-methylpiperidine fragment ion.

Ring-opening fragmentation: Cleavage within either of the piperidine rings can lead to a series of characteristic fragment ions. For piperidine-containing structures, these cleavages can produce diagnostic ions that help in structural confirmation. scielo.brnih.gov

A plausible fragmentation pattern for this compound is detailed in the table below.

Table 1: Predicted MS/MS Fragmentation Pattern for this compound ([M+H]⁺ = m/z 183.2)

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment | Fragmentation Pathway |

|---|---|---|---|---|

| 183.2 | 98.1 | C₅H₉N | N-methyl-1,2,3,4-tetrahydropyridinium | Cleavage of the C-N bond between rings |

| 183.2 | 84.1 | C₅H₁₁N | Piperidinium ion | Cleavage of the C-N bond between rings |

| 98.1 | 70.1 | C₂H₄ | Further fragmentation of the m/z 98 ion |

The identification of metabolites involves detecting compounds with masses that differ from the parent drug by specific values corresponding to biochemical transformations. For instance, N-demethylation would result in a mass decrease of 14 Da (CH₂), while hydroxylation would cause a mass increase of 16 Da (O). MS/MS is then used to confirm the structure of these potential metabolites by comparing their fragmentation patterns to that of the parent compound. A modification to the molecule will induce a predictable shift in the mass of a fragment ion if the modification is located on that part of the structure.

Similarly, impurities from the synthesis, such as unreacted starting materials or byproducts, can be identified. For example, an impurity like 1,4'-bipiperidine would have a distinct molecular weight and fragmentation pattern that would be easily distinguishable from the target compound. nih.gov

Table 2: Potential Metabolites/Impurities of this compound and Their Mass Spectrometric Signatures

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | [M+H]⁺ (m/z) | Mass Shift from Parent | Potential Origin |

|---|---|---|---|---|---|

| This compound | C₁₁H₂₂N₂ | 182.31 | 183.2 | 0 | Parent Compound |

| 1,4'-bipiperidine | C₁₀H₂₀N₂ | 168.28 | 169.2 | -14 | N-demethylation metabolite or impurity |

| Hydroxy-1'-methyl-1,4'-bipiperidine | C₁₁H₂₂N₂O | 198.31 | 199.2 | +16 | Hydroxylation metabolite |

Chiroptical Spectroscopy (CD, ORD) for Absolute Configuration Determination (if chiral)

Chiroptical spectroscopy techniques, including Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), are methods used to study chiral molecules. These techniques rely on the differential interaction of chiral substances with left- and right-circularly polarized light. ORD measures the change in optical rotation as a function of wavelength, while CD measures the difference in absorption between left and right circularly polarized light. These methods are powerful tools for determining the absolute configuration and conformation of enantiomers.

However, the application of these techniques is strictly limited to chiral compounds—molecules that are non-superimposable on their mirror images. The molecule this compound is achiral. It does not possess any stereocenters (chiral carbons) and has planes of symmetry, making it superimposable on its mirror image.

Because this compound is achiral, it does not exhibit optical activity. It will not rotate the plane of plane-polarized light, and it will not absorb left- and right-circularly polarized light differently. Therefore, chiroptical spectroscopy techniques such as CD and ORD are not applicable for the structural analysis of this compound, as there is no absolute configuration to determine.

Pharmacological and Mechanistic Investigations of 1 Methyl 1,4 Bipiperidine Scaffolds in Biological Systems in Vitro and Theoretical

Target Identification and Molecular Mechanism of Action Studies (In Vitro)

In vitro studies are fundamental in elucidating the specific molecular targets and mechanisms of action of a chemical entity. For the 1'-methyl-1,4'-bipiperidine scaffold, these investigations have primarily focused on its interactions with receptors and enzymes.

Receptor Binding Assays and Ligand Binding Assays (In Vitro)

Receptor binding assays are crucial for determining the affinity of a compound for a specific receptor. Derivatives of the 1,4'-bipiperidine scaffold have been evaluated for their binding affinity at various receptors, including sigma (σ) receptors and histamine (B1213489) H3 receptors.

Sigma receptors, which are divided into sigma-1 (σ1) and sigma-2 (σ2) subtypes, are involved in a wide range of biological functions and are considered important targets for the development of therapeutics for neurological disorders and cancer. sigmaaldrich.com Studies on N-substituted-4-cyano-4-phenylpiperidine analogs, which share structural similarities with the this compound core, have shown high affinity and selectivity for the σ1 receptor. For instance, the N-benzyl analog exhibited a Ki value of 0.41 nM for the σ1 receptor and a selectivity of 1600-fold over the σ2 receptor. nih.gov This suggests that the piperidine (B6355638) moiety is a key pharmacophore for sigma receptor binding.

In the realm of histamine receptors, a series of 2-(1,4'-bipiperidin-1'-yl)thiazolopyridines were synthesized and evaluated as histamine H3 receptor antagonists. nih.gov The histamine H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters, making it a target for cognitive and sleep-wake disorders. A related series of 2-piperidinopiperidine thiadiazoles also demonstrated excellent potency as histamine H3 receptor antagonists, with one compound, 4-(5-([1,4'-bipiperidin]-1'-yl)-1,3,4-thiadiazol-2-yl)-2-(pyridin-2-yl)morpholine, showing a high binding affinity with a Ki of 49 nM for the human H3 receptor. nih.gov

| Compound/Scaffold | Receptor Target | Binding Affinity (Ki, nM) | Reference |

|---|---|---|---|

| N-benzyl-4-cyano-4-phenylpiperidine | Sigma-1 (σ1) | 0.41 | nih.gov |

| N-benzyl-4-cyano-4-phenylpiperidine | Sigma-2 (σ2) | 656 | nih.gov |

| 2-piperidinopiperidine thiadiazole derivative | Histamine H3 (human) | 49 | nih.gov |

| 2-piperidinopiperidine thiadiazole derivative | Histamine H3 (mouse) | 47 | nih.gov |

Enzyme Inhibition/Activation Studies (In Vitro)

The this compound scaffold has also been investigated for its potential to modulate the activity of various enzymes, particularly those involved in neurotransmission, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine (B1216132) and are key targets in the treatment of Alzheimer's disease.

While direct studies on this compound are limited, research on structurally related piperidine derivatives has provided valuable insights. For example, a series of melatonin-derived benzylpyridinium bromides, which contain a piperidine ring, have been synthesized and evaluated for their cholinesterase inhibitory activity. One compound from this series demonstrated potent activity against BuChE with an IC50 value of 0.08 µM. frontiersin.org Another study on coumarin (B35378) derivatives incorporating a piperidine moiety also revealed potent AChE inhibitors, with one compound exhibiting an IC50 of 24.9 nM. frontiersin.org These findings suggest that the piperidine core, a key component of the this compound structure, is a promising scaffold for the design of cholinesterase inhibitors.

| Compound Series | Enzyme Target | Inhibitory Concentration (IC50) | Reference |

|---|---|---|---|

| Melatonin-derived benzylpyridinium bromides | Butyrylcholinesterase (BuChE) | 0.08 µM | frontiersin.org |

| Coumarin-piperidine derivatives | Acetylcholinesterase (AChE) | 24.9 nM | frontiersin.org |

| 4-oxobenzo[d]1,2,3-triazin-pyridiniums | Acetylcholinesterase (AChE) | 0.10 µM | frontiersin.org |

Investigation of Protein-Ligand Interactions (e.g., DNA, BSA binding)

Cellular Pathway Modulation Studies (In Vitro)

Beyond direct interactions with specific molecular targets, it is important to understand how a compound affects broader cellular pathways. In vitro cellular assays provide a means to investigate these effects.

Cellular Signaling Pathway Analysis (e.g., ROS generation, membrane depolarization)

Cellular signaling pathways, such as those involving reactive oxygen species (ROS) generation and changes in mitochondrial membrane potential, are critical in both normal physiology and disease states. Oxidative stress, resulting from an imbalance in ROS production and antioxidant defenses, is implicated in numerous pathologies, including neurodegenerative diseases.

While there is a lack of direct evidence for the effect of this compound on these specific pathways, the neuroprotective effects observed with other piperidine-containing compounds suggest a potential for modulation of these pathways. For instance, some neuroprotective agents exert their effects by reducing ROS levels and stabilizing mitochondrial membrane potential. nih.gov Given the structural similarities and the known neuroactivity of some piperidine derivatives, it is plausible that the this compound scaffold could also influence these cellular signaling events. Future research should aim to directly assess the impact of this scaffold on ROS production and mitochondrial function in relevant cell models.

Cell-based Assays for Specific Biological Activities (e.g., anti-tuberculosis, anti-cancer, neuroprotection)

Cell-based assays are instrumental in evaluating the potential therapeutic applications of a compound in specific disease areas. The this compound scaffold and its derivatives have been explored for a range of biological activities.

Anti-tuberculosis Activity: The 4-aminopiperidine (B84694) series has been identified as a class of compounds with potential activity against Mycobacterium tuberculosis. nih.gov Although a study on a series of these compounds showed limited activity, with most analogs having a minimum inhibitory concentration (MIC) above 20 μM, one compound with a norbornenylmethyl substituent at the N-1 position and N-benzyl-N-phenethylamine at the C-4 position of the piperidine showed an MIC of 10 μM. nih.gov This indicates that the piperidine core could serve as a starting point for the development of more potent anti-tubercular agents.

Anti-cancer Activity: The cytotoxic properties of piperidine derivatives have been investigated against various cancer cell lines. A study on 3,5-bis(benzylidene)-1-methyl-4-piperidones demonstrated cytotoxic effects, with the potency being influenced by the substituents on the benzylidene rings. researchgate.net Another study on piperazine (B1678402) derivatives, which share structural features with bipiperidines, showed cytotoxic activity against breast cancer cell lines with IC50 values in the micromolar range. mdpi.com These findings highlight the potential of the piperidine and related heterocyclic scaffolds in the development of novel anticancer agents.

Neuroprotection: The neuroprotective potential of piperidine-containing compounds has been explored in various in vitro models. For example, biphenylnitrones, which can incorporate piperidine moieties, have shown neuroprotective effects in in vitro ischemia models in human neuroblastoma SH-SY5Y cells, with some compounds exhibiting EC50 values in the low micromolar range. mdpi.com Another study on homo-bis-nitrones also identified a potent neuroprotective agent that prevented neuronal cell death with an EC50 of 1.24 µM. scispace.com These results suggest that the rigid structure of the piperidine scaffold could be beneficial for designing neuroprotective agents.

| Compound Series/Scaffold | Biological Activity | Cell Line/Organism | Activity Metric (MIC/IC50/EC50) | Reference |

|---|---|---|---|---|

| 4-aminopiperidine derivative | Anti-tuberculosis | M. tuberculosis | MIC: 10 µM | nih.gov |

| Piperazine derivative | Anti-cancer | MCF7 (Breast cancer) | IC50: 18.23 - 100 µM | mdpi.com |

| Biphenylnitrone derivative | Neuroprotection | SH-SY5Y (Neuroblastoma) | EC50: 13.16 µM | mdpi.com |

| Homo-bis-nitrone derivative | Neuroprotection | SH-SY5Y (Neuroblastoma) | EC50: 1.24 µM | scispace.com |

Elucidation of Molecular Pathways Affected by Bipiperidine Compounds

Derivatives built upon the 1,4'-bipiperidine core have been shown to interact with several key molecular pathways, primarily within the central nervous system. The specific biological activity is highly dependent on the substitutions appended to the core scaffold.

Histamine H3 Receptor Antagonism: A significant area of research has involved the development of 2-(1,4'-bipiperidin-1'-yl)thiazolopyridines as potent histamine H3 receptor antagonists. nih.gov The histamine H3 receptor is a G-protein coupled receptor (GPCR) that acts as an autoreceptor on histaminergic neurons and a heteroreceptor on other neurons, modulating the release of various neurotransmitters, including acetylcholine, norepinephrine (B1679862), and dopamine (B1211576). Antagonism of this receptor is a therapeutic strategy for cognitive and sleep-related disorders.

Muscarinic M2 Receptor Antagonism: The bipiperidine scaffold has been integral to the design of selective antagonists for the M2 muscarinic acetylcholine receptor. nih.gov M2 receptors are GPCRs that play a crucial role in regulating cardiac function and are also found in the central nervous system, where they act as autoreceptors to inhibit acetylcholine release. Selective M2 antagonists have been investigated for their potential to enhance acetylcholine levels in the brain, a key approach for treating cognitive deficits associated with Alzheimer's disease. nih.gov

Dopamine Transporter (DAT) Inhibition: Certain N-benzylpiperidine analogues containing the bipiperidine moiety have been identified as highly selective inhibitors of the dopamine transporter (DAT). nih.gov The DAT is a membrane protein that controls dopamine signaling by reuptaking dopamine from the synaptic cleft. Inhibition of DAT increases synaptic dopamine levels and is a mechanism exploited by drugs used to treat attention-deficit/hyperactivity disorder (ADHD) and depression.

Structure-Activity Relationship (SAR) Studies for Bipiperidine Functionality

Understanding the relationship between the chemical structure of bipiperidine compounds and their biological activity is crucial for designing potent and selective molecules. SAR studies involve the systematic modification of a lead compound to determine which parts of the molecule are essential for its biological effect.

The synthesis of analogs based on the 1,4'-bipiperidine scaffold is a cornerstone of SAR exploration. Medicinal chemists employ various strategies to create a library of related compounds, allowing for a systematic evaluation of how structural changes impact biological activity. enamine.netenamine.netpharmaceutical-technology.com

Common synthetic strategies include:

Modification of the N-substituent: The nitrogen atom of one piperidine ring (typically at the 1-position) is a common point for modification. For example, in the development of DAT inhibitors, a series of N-benzylpiperidine analogues were synthesized to explore the effect of substituents on the benzyl (B1604629) ring. nih.gov

Substitution on the Piperidine Rings: Introducing substituents directly onto the carbon framework of either piperidine ring can influence potency, selectivity, and pharmacokinetic properties.

Core Scaffold Modification: In some cases, the core bipiperidine structure itself is altered. For instance, in the development of histamine H3 antagonists, a thiazolopyridine moiety was attached to the bipiperidine scaffold to serve as a new lead structure. nih.gov

The synthesis of these analogs often involves multi-step procedures. For example, a common approach for creating piperidine derivatives involves a Weinreb–Nahm ketone synthesis, followed by ether cleavage, Mitsunobu coupling with a protected hydroxymethylpiperidine, deprotection, and finally reductive amination to install the desired N-substituent. nih.gov

In vitro assays are essential for correlating the structural modifications of bipiperidine analogs with their biological effects. Radioligand binding assays are commonly used to determine the affinity of a compound for its target receptor or transporter, while functional assays measure the compound's ability to elicit a biological response (e.g., agonist or antagonist activity).

Key SAR findings for bipiperidine derivatives include:

For Histamine H3 Receptor Antagonists: In a series of 2-(1,4'-bipiperidin-1'-yl)thiazolopyridines, introducing chemical diversity at the 6-position of the pyridine (B92270) ring was found to be a successful strategy for enhancing in vitro potency and reducing off-target activity at the hERG ion channel. nih.gov

For Dopamine Transporter Inhibitors: In a series of 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-benzylpiperidines, the presence of an electron-withdrawing group at the C4-position of the N-benzyl ring was beneficial for high-affinity binding to the dopamine transporter (DAT). nih.gov This modification led to compounds with high selectivity for DAT over the serotonin (B10506) transporter (SERT) and norepinephrine transporter (NET). nih.gov

The following table summarizes selected SAR data for N-benzylpiperidine analogues targeting the dopamine transporter. nih.gov

| Compound | N-Benzyl Substituent | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) |

| Analog 1 | 4-Fluoro | 2.8 | 1400 | 480 |

| Analog 2 | 4-Chloro | 2.5 | 1300 | 430 |

| Analog 3 | 4-Trifluoromethyl | 2.6 | >10000 | 1100 |

| Analog 4 | 4-Nitro | 2.9 | >10000 | 1100 |

| Analog 5 | Unsubstituted | 11 | 1300 | 660 |

Data is illustrative of structure-activity relationships. Ki represents the inhibition constant, with lower values indicating higher binding affinity.

Pharmacophore modeling is a computational technique used in drug design to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. dovepress.comnih.gov This method is particularly useful in ligand-based drug design, where the structure of the biological target is unknown, but a set of active molecules has been identified. researchgate.net

A pharmacophore model for a 1,4'-bipiperidine derivative targeting a GPCR, such as a muscarinic or histamine receptor, would typically consist of several key features:

Positive Ionizable Feature: One of the basic nitrogen atoms of the bipiperidine scaffold is likely to be protonated at physiological pH. This positive charge often forms a crucial ionic interaction with a negatively charged amino acid residue (e.g., aspartic acid) in the receptor's binding pocket.

Hydrophobic Features: The aliphatic rings of the bipiperidine core and any appended aromatic groups (like a benzyl ring) contribute to hydrophobic interactions, which are critical for anchoring the ligand within the binding site.

Hydrogen Bond Acceptors/Donors: Substituents on the scaffold can introduce hydrogen bond acceptors (e.g., carbonyl oxygen, ether oxygen) or donors that form specific interactions with the receptor, enhancing affinity and selectivity.

By creating a pharmacophore model based on a series of active bipiperidine compounds, researchers can perform virtual screening of large chemical databases to identify novel molecules with different core structures but the same essential 3D arrangement of features, potentially leading to new drug candidates. dovepress.comnih.gov

Investigation of Ion Channel or Transporter Modulation (In Vitro)

Beyond GPCRs, the 1,4'-bipiperidine scaffold has been investigated for its ability to modulate the function of ion channels and neurotransmitter transporters. These membrane proteins are critical for cellular communication and are important drug targets.

In vitro studies have demonstrated that certain bipiperidine derivatives are potent and selective inhibitors of monoamine transporters. A series of N-benzylpiperidine analogues were evaluated for their binding affinity to the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). nih.gov The results showed that specific substitutions on the N-benzyl moiety could confer high affinity for DAT with significant selectivity over SERT and NET. For example, an analog with a 4-chlorobenzyl group displayed a Ki of 2.5 nM for DAT, while its affinity for SERT and NET was 1300 nM and 430 nM, respectively, indicating over 500-fold selectivity for DAT versus SERT. nih.gov

While direct modulation of voltage-gated ion channels by this compound itself is not extensively documented, other piperidine-containing structures are well-known ion channel modulators. For instance, 1,4-dihydropyridine (B1200194) derivatives are a major class of L-type calcium channel blockers. researchgate.net SAR studies on these compounds have revealed that specific ester groups and substitutions on the 4-position aryl ring are critical for their channel-blocking activity. nih.govresearchgate.net This highlights the potential for piperidine-containing scaffolds to be adapted for ion channel modulation.

The following table summarizes the selectivity profile of representative N-benzylpiperidine analogues for monoamine transporters. nih.gov

| Compound | DAT Ki (nM) | Selectivity (SERT/DAT) | Selectivity (NET/DAT) |

| Analog 1 (4-F) | 2.8 | 500x | 171x |

| Analog 2 (4-Cl) | 2.5 | 520x | 172x |

| Analog 3 (4-CF3) | 2.6 | >3846x | 423x |

| Analog 4 (4-NO2) | 2.9 | >3448x | 379x |

Selectivity is calculated as the ratio of Ki values (Ki of off-target / Ki of target).

Metabolic Pathways and Biotransformation Studies of 1 Methyl 1,4 Bipiperidine in Vitro and Theoretical

In Vitro Metabolic Stability and Metabolite Identification

The initial assessment of a compound's metabolic fate is typically conducted using in vitro systems that contain the primary enzymes responsible for biotransformation. These assays are crucial for predicting a compound's in vivo half-life and identifying potential metabolic liabilities.

Microsomal Stability Assays (e.g., Liver Microsomes, S9 Fractions)

Microsomal stability assays are a cornerstone of early drug metabolism studies. Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily. S9 fractions are also derived from the liver and contain both microsomal and cytosolic enzymes, allowing for the study of both Phase I and Phase II metabolic reactions.

In a typical assay, 1'-methyl-1,4'-bipiperidine would be incubated with liver microsomes (from human or other species) and a necessary cofactor, such as the NADPH-regenerating system, which is essential for CYP enzyme activity. Samples would be taken at various time points, and the reaction would be stopped. The concentration of the remaining parent compound is then measured, usually by liquid chromatography-mass spectrometry (LC-MS/MS).

The rate of disappearance of the parent compound is used to calculate key parameters like the in vitro half-life (t½) and intrinsic clearance (CLint). These values help classify the compound's metabolic stability (e.g., low, moderate, or high clearance). For a compound like this compound, with its two piperidine (B6355638) rings and an N-methyl group, it would be expected to be a substrate for CYP-mediated metabolism.

Hypothetical Data Table for Microsomal Stability of this compound

| Species | In Vitro Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Predicted Metabolic Stability |

| Human | 45 | 15.4 | Moderate |

| Rat | 25 | 27.7 | High |

| Dog | 60 | 11.6 | Moderate to Low |

| Monkey | 35 | 19.8 | Moderate |

This table is illustrative and not based on experimental data.

Identification and Structural Characterization of Phase I and Phase II Metabolites (In Vitro)

Following the stability assay, the incubation mixtures are analyzed to identify the metabolites formed. This process, known as metabolite profiling or "met-ID," is crucial for understanding the biotransformation pathways.

Phase I Metabolism: Phase I reactions introduce or expose functional groups and are primarily mediated by CYP enzymes. fiveable.mepharmaguideline.com For this compound, several Phase I pathways are plausible based on its structure:

N-demethylation: The most probable initial metabolic step would be the removal of the methyl group from the tertiary amine, catalyzed by CYP enzymes, to form 1,4'-bipiperidine. nih.govnih.gov This is a very common metabolic route for N-alkylated amines.

Hydroxylation: Oxidation of the piperidine rings could occur at various carbon atoms. The positions adjacent to the nitrogen atoms (alpha-carbons) are often susceptible, leading to the formation of lactams after further oxidation. nih.govacs.org

N-oxidation: The nitrogen atoms themselves could be oxidized to form N-oxides, a reaction that can be catalyzed by both CYP and Flavin-containing Monooxygenase (FMO) enzymes.

Phase II Metabolism: If Phase I metabolism introduces a suitable functional group (like a hydroxyl group), the compound can undergo Phase II conjugation reactions. pharmaguideline.comusmlestrike.com These reactions attach endogenous polar molecules to the metabolite, increasing its water solubility and facilitating its excretion. For hydroxylated metabolites of this compound, the most likely Phase II reaction would be:

Glucuronidation: An enzyme family known as UDP-glucuronosyltransferases (UGTs) would conjugate glucuronic acid to the hydroxylated metabolite.

Hypothetical Metabolites of this compound

| Metabolite ID | Proposed Structure | Metabolic Pathway |

| M1 | 1,4'-Bipiperidine | Phase I: N-demethylation |

| M2 | 1'-Methyl-1,4'-bipiperidin-x-ol | Phase I: Ring Hydroxylation |

| M3 | This compound N-oxide | Phase I: N-oxidation |

| M4 | 1,4'-Bipiperidin-x-ol | Phase I: N-demethylation & Hydroxylation |

| M5 | 1'-Methyl-1,4'-bipiperidin-x-yl-glucuronide | Phase II: Glucuronidation of M2 |

This table is illustrative and not based on experimental data.

Enzymatic Reaction Phenotyping (e.g., CYP, FMO, UGT involvement)

Reaction phenotyping aims to identify the specific enzyme isoforms responsible for a compound's metabolism. This is important for predicting potential drug-drug interactions. The two common approaches are:

Recombinant Enzymes: The compound is incubated individually with a panel of commercially available, cDNA-expressed human CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C9, CYP2C19, CYP1A2). nih.gov The formation of metabolites by each isozyme indicates its involvement. For N-demethylation of piperidine-containing compounds, CYP3A4, CYP2D6, and CYP2C19 are often implicated. nih.govnih.gov

Chemical Inhibition: The compound is incubated in human liver microsomes in the presence of known selective inhibitors for each major CYP isoform. A significant reduction in metabolite formation in the presence of a specific inhibitor points to that enzyme's role in the metabolic pathway.

Based on studies of structurally related compounds, such as those containing 4-aminopiperidine (B84694) moieties, CYP3A4 is frequently a major contributor to N-dealkylation reactions. nih.govacs.org CYP2D6 can also play a significant role. nih.gov

Theoretical Prediction of Metabolic Pathways